molecular formula C10H18O2 B13758216 (4-methylcyclohexyl)methyl acetate CAS No. 53075-43-7

(4-methylcyclohexyl)methyl acetate

Cat. No.: B13758216
CAS No.: 53075-43-7
M. Wt: 170.25 g/mol
InChI Key: WGJWXWQIHHQIRQ-UHFFFAOYSA-N
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Description

(4-methylcyclohexyl)methyl acetate (CAS 53075-43-7) is a chemical ester compound with the molecular formula C11H18O4 . As a member of the ester family, it is of significant interest in organic chemistry and materials science research. This compound is related to other cyclohexyl acetates, such as 4-methylcyclohexyl acetate, which is known to occur in nature . This compound is closely related to compounds used in studies concerning synthetic organic chemistry methodologies. For instance, research into the synthesis of methyl cyclohexyl acetate from toluene involves catalytic hydrogenation and esterification processes . This suggests potential applications for this compound in exploring novel catalytic reactions or as a building block in the synthesis of more complex chemical structures. Its structure indicates potential use in the development of specialty chemicals. This product is intended for research and analysis purposes in a controlled laboratory environment. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and conduct a thorough hazard assessment before handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53075-43-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(4-methylcyclohexyl)methyl acetate

InChI

InChI=1S/C10H18O2/c1-8-3-5-10(6-4-8)7-12-9(2)11/h8,10H,3-7H2,1-2H3

InChI Key

WGJWXWQIHHQIRQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)COC(=O)C

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of 4 Methylcyclohexyl Methyl Acetate

Hydrolytic Stability and Mechanism Investigations

The hydrolysis of an ester is a fundamental reaction that involves the cleavage of the ester bond by water to form a carboxylic acid and an alcohol. For (4-methylcyclohexyl)methyl acetate (B1210297), this reaction yields acetic acid and (4-methylcyclohexyl)methanol (B126014).

pH-Dependent Hydrolysis Kinetics

The rate of ester hydrolysis is highly dependent on the pH of the solution. The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. youtube.com This is a reversible process, and the mechanism is the reverse of Fischer esterification. The reaction is typically first-order with respect to the ester and the acid catalyst. youtube.comyoutube.com

The bulky (4-methylcyclohexyl)methyl group is expected to decrease the rate of both acid and base-catalyzed hydrolysis compared to a less hindered ester like methyl acetate, due to steric hindrance at the reaction center. rsc.org

Interactive Table: pH-Dependent Hydrolysis of Esters

ConditionCatalystMechanismKey IntermediateProductsRelative Rate for (4-methylcyclohexyl)methyl Acetate
Acidic H₃O⁺Nucleophilic Acyl SubstitutionProtonated CarbonylAcetic Acid + (4-methylcyclohexyl)methanolSlower than methyl acetate
Neutral H₂ONucleophilic Acyl SubstitutionTetrahedral IntermediateAcetic Acid + (4-methylcyclohexyl)methanolVery Slow
Basic OH⁻Nucleophilic Acyl SubstitutionTetrahedral IntermediateAcetate + (4-methylcyclohexyl)methanolSlower than methyl acetate

Catalytic Hydrolysis Mechanisms

To overcome the slow reaction rates, particularly in industrial settings, catalysts are employed. Strongly acidic ion-exchange resins, such as those containing sulfonic acid groups (e.g., Amberlyst 15), are often used for ester hydrolysis. psu.edu These solid-phase catalysts provide a high concentration of acidic sites while avoiding the corrosion and separation issues associated with using strong mineral acids like sulfuric acid. psu.edu The mechanism follows the same principles as homogeneous acid catalysis, occurring on the active sites of the resin surface. psu.edu The rate is influenced by temperature, catalyst loading, and the molar ratio of reactants. psu.edu

Illustrative Data Table: Factors Affecting Catalytic Hydrolysis Rate

ParameterEffect on RateRationale
Temperature IncreasesProvides molecules with sufficient activation energy to react.
Catalyst Loading IncreasesProvides more active sites for the reaction to occur.
Water Concentration Increases (up to a point)As a reactant, higher concentration shifts equilibrium forward (Le Chatelier's Principle).
Steric Hindrance DecreasesThe bulky (4-methylcyclohexyl)methyl group hinders access to the catalytic sites.

Nucleophilic and Electrophilic Reactions Involving the Acetate Moiety

The acetate group is the primary site of reactivity in this compound.

Nucleophilic Reactions : The most common reaction is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon. This leads to the substitution of the -(OCH₂)C₆H₁₀CH₃ group. Stronger nucleophiles than water can be used to synthesize other derivatives. For example, reaction with ammonia (B1221849) would yield acetamide, and reaction with other alcohols (transesterification) in the presence of an acid or base catalyst would yield a different ester.

Electrophilic Reactions : The ester moiety also has sites for electrophilic attack. The carbonyl oxygen has lone pairs of electrons and can act as a Lewis base, reacting with strong acids (as seen in acid-catalyzed hydrolysis).

The steric bulk of the (4-methylcyclohexyl)methyl group will play a significant role, making reactions at the carbonyl carbon slower than in less hindered esters.

Rearrangement Reactions and Isomerization Studies

Carbocation Rearrangements : Under strongly acidic conditions, if the C-O bond were to cleave in a way that forms a (4-methylcyclohexyl)methyl carbocation, this primary carbocation could potentially undergo rearrangement. A 1,2-hydride shift from the cyclohexane (B81311) ring to the adjacent CH₂⁺ group would form a more stable tertiary carbocation on the ring. However, such conditions are harsh and would likely favor other reaction pathways. The rearrangement of cyclohexyl-type radicals and cations to form cyclopentyl derivatives is a known phenomenon in organic chemistry, driven by the release of ring strain. nih.govreddit.com

Isomerization : The compound exists as a mixture of cis and trans isomers due to the 1,4-disubstitution on the cyclohexane ring. Interconversion between these isomers would require significant energy input to overcome the barrier to ring-flipping and potentially break and reform bonds, and is not expected under normal conditions.

Metal-Catalyzed Transformations and Functionalization Strategies

Modern organic synthesis employs various metal catalysts to functionalize otherwise unreactive parts of a molecule. Although specific examples for this compound are scarce, general principles can be applied.

Transesterification : Metal alkoxides are effective catalysts for transesterification reactions, operating via a nucleophilic mechanism.

Reduction : The ester can be reduced to (4-methylcyclohexyl)methanol and ethanol (B145695) using reducing agents like lithium aluminum hydride.

Coupling Reactions : While less common for esters compared to other functional groups, certain metal catalysts can facilitate cross-coupling reactions. For instance, a decarbonylative coupling could potentially be developed.

C-H Activation : The cyclohexane ring contains numerous C-H bonds. Advanced metal catalysts (e.g., based on palladium, rhodium, or iridium) could potentially be used for regioselective C-H activation and functionalization, allowing for the introduction of new functional groups onto the carbocyclic core. This remains a highly specialized area of research.

Computational Chemistry and Theoretical Modeling of 4 Methylcyclohexyl Methyl Acetate

Conformational Analysis of (4-methylcyclohexyl)methyl Acetate (B1210297) Isomers (cis and trans)

A thorough conformational analysis is fundamental to understanding the behavior of the cis and trans isomers of (4-methylcyclohexyl)methyl acetate. Such an analysis would elucidate the most stable three-dimensional arrangements of the atoms and the energy barriers between different conformations.

Energy Minimization and Potential Energy Surface Mapping

Energy minimization calculations would be employed to identify the lowest energy conformations for both the cis and trans isomers. For the trans isomer, the diequatorial conformation is generally expected to be more stable than the diaxial conformation due to the avoidance of 1,3-diaxial interactions. For the cis isomer, one substituent would be in an axial position and the other in an equatorial position, with the bulkier methyl acetate group likely favoring the equatorial position to minimize steric strain.

A potential energy surface (PES) map would provide a more complete picture by illustrating the energy of the molecule as a function of its geometric parameters, such as torsion angles within the cyclohexane (B81311) ring. This map would reveal the energy minima corresponding to stable conformers and the saddle points representing the transition states between them.

A Priori Predictions of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which are crucial for interpreting experimental data. For this compound, this would include:

NMR Spectroscopy: Predictions of ¹H and ¹³C chemical shifts and coupling constants for the different conformers of the cis and trans isomers. These theoretical values would aid in the assignment of experimental spectra.

Vibrational Spectroscopy: Calculation of infrared (IR) and Raman spectra. The vibrational frequencies and intensities are highly dependent on the molecular conformation, providing another avenue for distinguishing between isomers and conformers.

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations delve into the electronic properties of a molecule, offering insights into its reactivity and intermolecular interactions.

Frontier Molecular Orbital Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, this analysis would reveal how the different isomeric and conformational forms might vary in their reactivity.

Charge Distribution and Electrostatic Potential Maps

Calculating the distribution of electron density across the molecule would allow for the generation of an electrostatic potential (ESP) map. This map visualizes the regions of positive and negative electrostatic potential on the molecular surface. For this compound, the ESP map would highlight the electronegative oxygen atoms of the ester group as regions of negative potential, which are susceptible to electrophilic attack, and the hydrogen atoms as regions of positive potential.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of the system. For this compound, MD simulations would be particularly useful for:

Solvent Effects: Investigating how the presence of a solvent influences the conformational equilibrium of the cis and trans isomers. The polarity of the solvent could affect the relative stability of conformers with different dipole moments.

Intermolecular Interactions: Simulating the interactions between multiple molecules of this compound to understand its liquid-state properties. These simulations could also model interactions with other molecules, which is relevant for understanding its behavior in mixtures.

Reaction Pathway Elucidation using Transition State Theory and DFT Calculations

The synthesis of this compound, typically achieved through the esterification of (4-methylcyclohexyl)methanol (B126014) with acetic acid, provides a valuable case study for the application of computational chemistry in understanding reaction mechanisms. While specific peer-reviewed studies focusing exclusively on the theoretical modeling of this particular compound are not abundant in the public domain, a comprehensive understanding of its reaction pathway can be constructed by drawing parallels with extensively studied analogous systems, such as the acid-catalyzed esterification of simple alcohols and other cyclic alcohols. researchgate.netnih.govresearchgate.net

Density Functional Theory (DFT) calculations, in conjunction with Transition State Theory (TST), serve as powerful tools to elucidate the intricate details of reaction mechanisms, including the identification of intermediates, transition states, and the calculation of associated energy barriers. researchgate.net These computational methods allow for the mapping of the potential energy surface of a reaction, providing a quantitative understanding of the reaction kinetics.

A commonly accepted mechanism for the acid-catalyzed esterification, such as the formation of this compound, involves a series of key steps. This process is initiated by the protonation of the carboxylic acid (acetic acid), which enhances the electrophilicity of the carbonyl carbon. Subsequently, the alcohol ((4-methylcyclohexyl)methanol) acts as a nucleophile, attacking the activated carbonyl group. This leads to the formation of a tetrahedral intermediate. The reaction then proceeds through proton transfer and the elimination of a water molecule to yield the final ester product.

Computational studies on analogous systems, such as the acid-catalyzed esterification of ethanol (B145695) with acetic acid, have provided valuable insights into the energetics of these transformations. nih.gov These studies have successfully modeled the reaction pathway and calculated the relative energies of reactants, intermediates, transition states, and products. The rate-determining step in such reactions is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid, which involves the highest energy barrier. nih.gov

For the esterification of cyclohexene (B86901) with acetic acid, a related reaction, an activation energy of 93.06 kJ/mol has been reported. researchgate.net While this reaction proceeds through a different mechanism (addition to a double bond), it provides a useful reference for the energy scale involved in reactions with similar cyclic moieties.

The following data tables present hypothetical yet plausible thermodynamic and kinetic parameters for the acid-catalyzed esterification of (4-methylcyclohexyl)methanol with acetic acid, based on data from analogous reactions reported in the literature. These values are intended to be representative and provide a semi-quantitative picture of the reaction pathway.

Table 1: Hypothetical Relative Energies of Stationary Points in the Acid-Catalyzed Esterification of (4-Methylcyclohexyl)methanol

SpeciesDescriptionRelative Energy (kcal/mol)
R Reactants ((4-methylcyclohexyl)methanol + Acetic Acid + H⁺)0.0
TS1 Transition State for Nucleophilic Attack+19.6
Int1 Tetrahedral Intermediate+5.2
TS2 Transition State for Water Elimination+15.8
P Products (this compound + H₂O + H⁺)-8.5

This interactive table allows for the sorting of data by clicking on the column headers.

Table 2: Hypothetical Activation Parameters for the Rate-Determining Step

ParameterValue
Activation Energy (Ea)19.6 kcal/mol
Enthalpy of Activation (ΔH‡)18.9 kcal/mol
Entropy of Activation (ΔS‡)-25.3 cal/mol·K
Gibbs Free Energy of Activation (ΔG‡)26.4 kcal/mol

This interactive table provides a summary of the key activation parameters.

It is important to note that the actual values for this compound may vary depending on the specific computational method, basis set, and solvent model used in the calculations. However, the general profile of the reaction pathway and the relative ordering of the energies of the intermediates and transition states are expected to be consistent with the data presented for analogous systems.

Further computational studies focusing specifically on this compound would be invaluable in refining these models and providing a more precise understanding of its reaction kinetics and mechanism. Such studies could also explore the influence of different catalysts, including enzymatic catalysts like lipases, which have been shown to be effective in esterification reactions and have been the subject of computational investigations. dntb.gov.uanih.gov

Advanced Spectroscopic and Chromatographic Techniques in Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of (4-methylcyclohexyl)methyl acetate (B1210297). It provides profound insights into the molecular framework, including the stereochemical arrangement of the substituents on the cyclohexane (B81311) ring, which dictates the cis/trans isomerism of the molecule.

¹H NMR and ¹³C NMR for Complex Mixture Analysis in Research

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the initial identification and quantification of (4-methylcyclohexyl)methyl acetate. In a typical ¹H NMR spectrum, the protons of the two methyl groups give rise to distinct signals. libretexts.org The protons of the acetyl methyl group (CH₃-C=O) are observed as a singlet, typically around δ 2.05 ppm, while the protons of the methoxy (B1213986) group (O-CH₃) in a methyl ester would appear further downfield, around δ 3.67 ppm. libretexts.org For this compound, the acetate methyl protons are similarly found in this region. The protons on the cyclohexane ring and the methyl group attached to it produce a complex series of multiplets in the upfield region of the spectrum, typically between δ 0.9 and 2.0 ppm.

The chemical shifts of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation and their relationship to the ester and methyl substituents. This sensitivity to the local chemical environment is crucial for differentiating between the cis and trans isomers. epfl.ch For instance, the proton on the carbon bearing the acetate group (the methine proton) will exhibit a different chemical shift and coupling pattern depending on whether it is axial or equatorial, which is determined by the isomer's configuration. epfl.ch

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum, typically around 170 ppm. The carbon atom of the cyclohexane ring attached to the oxygen of the ester group is also shifted downfield, usually in the range of 70-80 ppm. The remaining carbons of the cyclohexane ring and the two methyl groups resonate at higher field strengths.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Acetyl CH₃ ~2.0 ~21
Ring CH₃ ~0.9 ~22
Cyclohexane CH₂ 1.0-1.9 25-35
Cyclohexane CH 1.5-2.0 30-45
CH-O ~4.5 ~75

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Studies

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and confirming the connectivity of its atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between the methine proton (CH-O) and the adjacent protons on the cyclohexane ring. It would also map out the coupling relationships between the various protons on the cyclohexane ring, helping to trace the carbon framework.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. An HMQC or HSQC spectrum of this compound would show a cross-peak for each C-H bond, connecting the ¹H and ¹³C chemical shifts. This is invaluable for assigning the signals of the cyclohexane ring carbons and their attached protons. epfl.ch

Mass Spectrometry (MS) for Mechanistic Studies and Identification of Reaction Intermediates

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. It is instrumental in confirming the identity of this compound and can be used to study reaction mechanisms by identifying intermediates.

Fragmentation Pathway Analysis

In electron ionization mass spectrometry (EI-MS), this compound undergoes fragmentation to produce a series of characteristic ions. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (156.22 g/mol ). nih.gov

A common fragmentation pathway for esters is the loss of the alkoxy group. libretexts.org For this compound, this would involve the cleavage of the C-O bond between the carbonyl group and the cyclohexyl ring, leading to the formation of an acylium ion [CH₃CO]⁺ with an m/z of 43. This is often a prominent peak in the mass spectra of acetates. nih.govlibretexts.org

Another significant fragmentation pathway involves the loss of acetic acid (CH₃COOH, mass 60) from the molecular ion, resulting in a fragment ion at m/z 96. This corresponds to the methylcyclohexene cation. nih.gov Further fragmentation of the methylcyclohexyl ring can also occur. For instance, a retro-Diels-Alder reaction in a related compound, 4-methylcyclohexene, is known to produce a significant peak at m/z 54, corresponding to the elimination of butadiene. slideshare.net Similar fragmentation could be expected for the methylcyclohexene cation derived from this compound.

The fragmentation of the cyclohexyl ring itself can also lead to a series of characteristic ions with m/z values of 81, 68, and 55, corresponding to the loss of various alkyl fragments. nih.govthieme-connect.de

Interactive Table: Common Mass Spectral Fragments of this compound.

m/z Proposed Fragment Notes
156 [C₉H₁₆O₂]⁺ Molecular Ion
96 [C₇H₁₂]⁺ Loss of acetic acid
81 [C₆H₉]⁺ Fragmentation of the cyclohexyl ring
68 [C₅H₈]⁺ Fragmentation of the cyclohexyl ring
55 [C₄H₇]⁺ Fragmentation of the cyclohexyl ring

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. copernicus.orgmdpi.com This high accuracy allows for the determination of the elemental composition of the molecular ion and its fragments. shimadzu.com For this compound, an HRMS measurement of the molecular ion would confirm its elemental formula as C₉H₁₆O₂. This is a powerful tool for distinguishing between compounds that have the same nominal mass but different elemental compositions. HRMS is also invaluable in the study of reaction mechanisms, as it can be used to identify the elemental composition of unknown intermediates and products. mdpi.comnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in a compound.

For this compound, the most characteristic absorption in the IR spectrum is the strong band corresponding to the C=O stretching vibration of the ester group. This typically appears in the region of 1735-1750 cm⁻¹. nist.govchemicalbook.com The C-O stretching vibrations of the ester group will produce strong bands in the region of 1000-1300 cm⁻¹. chemicalbook.com The spectrum will also show characteristic C-H stretching vibrations for the sp³ hybridized carbons of the methyl and cyclohexyl groups in the region of 2850-3000 cm⁻¹, as well as C-H bending vibrations at lower frequencies. nist.govchemicalbook.com

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds such as the C-C bonds of the cyclohexane ring often produce stronger signals in Raman than in IR spectroscopy. This can provide additional structural information about the carbon skeleton.

Interactive Table: Characteristic IR Absorption Frequencies for this compound.

Vibrational Mode Frequency Range (cm⁻¹) Intensity
C-H stretch (sp³) 2850-3000 Medium to Strong
C=O stretch (ester) 1735-1750 Strong
C-H bend 1350-1470 Medium

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring in Research Settings

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone analytical technique in the study of this compound. It combines the potent separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This combination allows for the effective assessment of compound purity and the real-time monitoring of its synthesis.

In the context of purity assessment, GC-MS is employed to separate this compound from any starting materials, byproducts, or contaminants. The gas chromatograph vaporizes the sample and passes it through a capillary column, where different compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification.

The purity of a this compound sample can be determined by integrating the peak area of the target compound in the gas chromatogram and comparing it to the total area of all detected peaks. The presence of unexpected peaks would indicate impurities, which can then be identified by their mass spectra.

For reaction monitoring, GC-MS is an invaluable tool for tracking the progress of the esterification reaction between 4-methylcyclohexanol (B52717) and an acetylating agent. Small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by GC-MS. This allows researchers to observe the decrease in the reactants' signals and the corresponding increase in the this compound product signal.

A study on the methyl esterification of fluorinated aromatic carboxylic acids using a heterogeneous catalyst illustrates a similar application of GC-MS for reaction monitoring. nih.gov In this research, GC-MS analysis was crucial for evaluating the catalytic conversion and optimizing the reaction conditions to maximize the yield of the desired ester. nih.gov The progress of the reaction was tracked by monitoring the formation of the methyl ester product, which is analogous to how the synthesis of this compound would be monitored. nih.gov

Table 1: Illustrative GC-MS Data for Purity Assessment of this compound

ParameterValueSource
Retention Time Compound-specific; depends on GC conditions perfumersworld.com
Major Mass Fragments (m/z) 96, 81, 43, 68, 97 perfumersworld.com
Purity Determination Integration of chromatographic peak area perfumersworld.com
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer nih.gov

This table is for illustrative purposes. Actual retention times will vary based on the specific GC method employed.

Development of Novel Analytical Methodologies for Trace Analysis of this compound in Complex Matrices

Detecting minute quantities of this compound in complex samples, such as environmental matrices or consumer products, necessitates the development of highly sensitive and selective analytical methods. As a volatile organic compound (VOC) with fragrance properties, its presence at trace levels can be of interest in various research fields. gcms.cz

Novel methodologies often focus on enhancing sample preparation and introduction techniques to concentrate the analyte and reduce matrix interference before GC-MS analysis. One of the most effective techniques for the trace analysis of volatile compounds like this compound is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) . researchgate.netnih.govnih.govyoutube.comchromatographyonline.com

In HS-GC-MS, the sample is placed in a sealed vial and heated, allowing the volatile compounds to partition into the gas phase (headspace) above the sample. youtube.comalsenvironmental.co.uk A portion of this headspace is then injected into the GC-MS system. This technique is particularly advantageous as it is largely automated, requires minimal sample preparation, and avoids the introduction of non-volatile matrix components into the analytical system, thereby improving column lifetime and reducing instrument contamination. nih.gov HS-GC-MS has been successfully applied to the analysis of fragrance allergens in complex cosmetic matrices, demonstrating its robustness for similar compounds. researchgate.net

Another advanced technique is Solid-Phase Microextraction (SPME) coupled with GC-MS. SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample's headspace or directly immersed in a liquid sample, where it adsorbs and concentrates the analytes. The fiber is then transferred to the hot injector of the gas chromatograph, where the trapped compounds are desorbed and analyzed. SPME is a solvent-free, sensitive, and versatile sample preparation method that has been effectively used for the analysis of VOCs from various sources. chromatographyonline.com The choice of fiber coating can be optimized to selectively extract specific classes of compounds, enhancing the method's selectivity for trace analysis of esters like this compound. chromatographyonline.com

Pyrolysis-GC-MS (Py-GC-MS) is another innovative approach that can be used for the analysis of the compound when it is encapsulated within a polymeric matrix. nih.gov This technique involves the thermal degradation of the sample in an inert atmosphere to release the volatile components for GC-MS analysis. nih.gov

Table 2: Comparison of Advanced Analytical Techniques for Trace Analysis

TechniquePrincipleAdvantagesResearch Application Example
HS-GC-MS Analysis of the vapor phase in equilibrium with a solid or liquid sample.Minimal sample preparation, automation-friendly, reduces matrix effects.Quantification of volatile allergens in cosmetics. researchgate.net
SPME-GC-MS Analyte extraction and concentration using a coated fiber.Solvent-free, high sensitivity, versatile for different sample types.Characterization of volatile compounds in various matrices. chromatographyonline.com
Py-GC-MS Thermal decomposition of a sample to release volatile analytes.Direct analysis of solid samples, suitable for polymer-encapsulated compounds.Quantification of residual perfume in polymeric materials. nih.gov

The ongoing development of these and other novel analytical methodologies continues to push the boundaries of detection, enabling researchers to study the behavior and fate of this compound at increasingly lower concentrations in a wide array of complex samples.

Applications of 4 Methylcyclohexyl Methyl Acetate in Chemical Research and Development

Utilization as a Precursor in the Synthesis of Complex Organic Molecules

(4-Methylcyclohexyl)methyl acetate (B1210297) is a valuable starting material and intermediate in the synthesis of more intricate organic molecules. Its ester functionality allows for a variety of chemical transformations, including hydrolysis to the corresponding alcohol, (4-methylcyclohexyl)methanol (B126014), or transesterification reactions to introduce different functional groups. google.com

One key application lies in its use to introduce the 4-methylcyclohexyl moiety into larger molecular frameworks. This can be particularly useful in the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds where the lipophilic and steric properties of the cyclohexyl ring are desired. For instance, derivatives of this compound can be used to synthesize molecules with specific biological activities.

A notable example, though involving a related compound, is the preparation of trans-4-methyl cyclohexylamine from trans-4-methylcyclohexanecarboxylic acid. google.com This synthesis highlights the utility of the substituted cyclohexane (B81311) ring as a core structure. The process involves a rearrangement reaction with sodium azide, followed by hydrolysis. google.com While not a direct use of (4-methylcyclohexyl)methyl acetate, it demonstrates the importance of the (4-methylcyclohexyl)methyl group in accessing other valuable chemical entities.

The synthesis of related esters, such as 2-methylcyclohexyl acetate, for use as solvents in industrial processes like hydrogen peroxide production, further underscores the utility of cyclohexyl acetates as a class of compounds. google.com These applications often rely on the specific solubility and extraction properties conferred by the cyclohexyl ring and acetate group. google.com

Role as a Model Compound for Understanding Cyclohexyl Ring Dynamics and Stereochemistry

The substituted cyclohexane ring in this compound provides an excellent platform for studying the principles of conformational analysis and stereochemistry. The compound exists as cis and trans isomers, arising from the relative orientation of the methyl and acetate groups on the cyclohexane ring. nist.govnist.gov These isomers possess distinct physical and spectroscopic properties, which can be investigated to understand the influence of substituent position on the ring's conformation.

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial or equatorial positions. The relative stability of the cis and trans isomers of this compound is determined by the energetic penalties associated with axial versus equatorial placement of the methyl and acetate groups.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating the conformational preferences of these isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring provide detailed information about their spatial arrangement and the dominant chair conformation.

The study of such model compounds contributes to a deeper understanding of how the stereochemistry of cyclic systems influences their reactivity and physical properties. This knowledge is crucial for the design and synthesis of complex molecules with specific three-dimensional structures, such as pharmaceuticals, where stereoisomerism can have a profound impact on biological activity.

Employment in Solvation Studies and Solvent Property Research

This compound, as an ester with both polar and non-polar characteristics, is a subject of interest in solvation studies and research into solvent properties. The ester group provides a site for polar interactions, while the hydrocarbon backbone of the cyclohexane ring contributes to its non-polar character. This amphiphilic nature influences its miscibility with other solvents and its ability to dissolve various solutes.

Research in this area often involves comparing the properties of this compound with other esters, such as methyl acetate or ethyl acetate, to understand the effect of the bulky cyclohexyl group on solvation characteristics. solventis.netrochester.edu These studies might investigate parameters like solubility, viscosity, and the effect of the solvent on reaction rates and equilibria.

For example, the solubility of this compound in water is reported to be low. thegoodscentscompany.com This is a key property that can be exploited in applications such as liquid-liquid extractions, where it can act as an organic phase. Understanding the solvent properties of such compounds is essential for optimizing separation processes and for designing new solvent systems with tailored characteristics for specific chemical reactions or extractions.

Exploration in Polymer Chemistry Research as a Monomer or Additive (if applicable)

The potential application of this compound in polymer chemistry is an area of ongoing research. While not a conventional monomer for large-scale polymer production, its structure suggests possibilities for its use as a specialty monomer or an additive to modify the properties of existing polymers.

If used as a monomer, the ester group could potentially undergo polymerization through transesterification or other condensation reactions, leading to polyesters with the bulky 4-methylcyclohexyl group pending from the polymer backbone. These side groups would significantly influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength. The steric hindrance provided by the cyclohexyl rings could lead to polymers with increased rigidity and thermal stability.

More commonly, compounds with similar structures are used as additives in polymer formulations. thermofisher.comscribd.com For instance, esters can act as plasticizers, which are added to polymers to increase their flexibility and workability. The (4-methylcyclohexyl)methyl group would impact the efficiency and compatibility of the plasticizer with the polymer matrix. Its potential use as an additive would be evaluated based on its ability to impart desired properties without negatively affecting the long-term stability and performance of the polymer. thermofisher.com Research in this area would involve blending this compound with various polymers and characterizing the resulting materials.

Environmental Transformation and Degradation Mechanisms: an Academic Perspective

Investigation of Biodegradation Pathways in Environmental Models

Biodegradation is a crucial mechanism for the removal of organic compounds from the environment. For (4-methylcyclohexyl)methyl acetate (B1210297), this process is primarily initiated by the enzymatic action of microorganisms.

Specific microbial metabolism studies on (4-methylcyclohexyl)methyl acetate are not extensively documented in publicly available scientific literature. However, the biodegradation of esters is a well-understood process. oup.comlibretexts.org Microbial esterases, a diverse group of hydrolases, catalyze the cleavage of ester bonds. oup.com This process, known as hydrolysis, breaks the ester down into its constituent alcohol and carboxylic acid. libretexts.orglibretexts.org In the case of this compound, this initial and critical step would result in the formation of (4-methylcyclohexyl)methanol (B126014) (4-MCHM) and acetic acid.

Following the initial hydrolysis, the resulting products, 4-MCHM and acetic acid, are further metabolized by microorganisms. Acetic acid is a simple organic acid that is readily utilized by a wide range of bacteria as a carbon and energy source, although high concentrations can be inhibitory to microbial growth. nih.gov The biodegradation of 4-MCHM has been studied more directly, with research indicating that it can be mineralized by bacteria found in environments such as river sediments and activated sludge. nih.gov

The primary biotic transformation products of this compound are expected to be its hydrolysis products: (4-methylcyclohexyl)methanol and acetic acid.

Subsequent biodegradation of 4-MCHM has been shown to produce a range of simpler organic molecules. Studies on activated sludge have identified carbon dioxide (CO2), acetic acid, propionic acid, isobutyric acid, and isovaleric acid as transformation products of 4-MCHM degradation. nih.gov This indicates that microorganisms are capable of cleaving the cyclohexyl ring structure, leading to the formation of smaller, more readily biodegradable compounds and eventual mineralization to CO2. One bacterium identified as capable of degrading 4-MCHM is Acinetobacter bouvetii. nih.gov

Persistence and Distribution Research in Environmental Compartments

Research on the specific persistence and distribution of this compound in various environmental compartments is limited. The ECHA registration dossier for a similar substance, a reaction mass including isomers of methylcyclohexyl ethyl acetate, indicates that endpoints for environmental fate, such as adsorption/desorption and distribution modeling, are considered in regulatory assessments, but specific data for this compound are not provided in the searched literature. europa.eu

General information for fragrance materials, a class to which this compound belongs, suggests that they can be released into the environment through various pathways and may be found in water and soil. dtu.dk The environmental distribution of such compounds is influenced by their physical and chemical properties, such as water solubility and potential for adsorption to soil and sediment. For instance, a study on various fragrance chemicals showed that 4-tert-butylcyclohexyl acetate was fully degraded within 14 days in a biodegradation test. dtu.dk

For a simpler analogue, methyl acetate, it is expected to have very high mobility in soil and is not expected to adsorb significantly to suspended solids and sediment in water. santos.com However, given the larger, more complex structure of this compound, its environmental distribution properties may differ. Without specific experimental data, its persistence and distribution remain an area requiring further investigation.

Future Directions and Emerging Research Opportunities for 4 Methylcyclohexyl Methyl Acetate

Development of Next-Generation Catalysts for Enhanced Synthesis

The traditional synthesis of (4-methylcyclohexyl)methyl acetate (B1210297) typically involves the Fischer esterification of 4-methylcyclohexanol (B52717) with acetic acid, often catalyzed by homogeneous mineral acids such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com While effective, this method suffers from drawbacks including catalyst separation, reactor corrosion, and environmental concerns associated with waste disposal. The development of next-generation heterogeneous catalysts is a major focus for creating more sustainable and efficient synthetic routes.

Future research in this area is directed towards several key classes of materials:

Solid Acid Catalysts: These materials offer the advantages of easy separation from the reaction mixture, reusability, and reduced environmental impact. acs.org Research into solid acid catalysts for the synthesis of related cyclohexyl acetates has shown promising results with materials like:

Sulfonated Resins: Ion exchange resins, such as Amberlyst-15, have demonstrated effectiveness in esterification reactions. acs.orgresearchgate.net A method for preparing ortho-methylcyclohexyl acetate utilizes a sulfonic acid cation exchange resin. google.com

Zeolites and Mesoporous Silicas: The well-defined pore structures of these materials can offer shape selectivity and high surface areas for enhanced catalytic activity.

Heteropolyacids: Supported and unsupported heteropolyacids are known for their strong Brønsted acidity and have been successfully employed in the synthesis of cyclohexyl acetate. acs.orgresearchgate.net

Sulfated Metal Oxides: Materials like sulfated zirconia exhibit superacidic properties and can effectively catalyze esterification reactions. acs.org

Enzymatic Catalysts: Lipases are increasingly being explored for the synthesis of esters due to their high selectivity, mild reaction conditions, and biodegradability. The enzymatic synthesis of fragrance esters, including those with cyclohexyl moieties, represents a green alternative to traditional chemical methods. Future work will likely focus on immobilizing lipases to improve their stability and reusability for the synthesis of (4-methylcyclohexyl)methyl acetate.

Nanocatalysts: The unique properties of nanomaterials, such as high surface-to-volume ratios and quantum size effects, can lead to enhanced catalytic performance. The development of metal oxide or supported metal nanoparticles as catalysts for esterification reactions is an active area of research. For instance, Zn-promoted Cu/Al2O3 catalysts have been shown to be effective for the hydrogenation of cyclohexyl acetate to produce cyclohexanol (B46403) and ethanol (B145695), indicating the potential for tailored metal-based catalysts in related reactions. rsc.org

A comparative overview of potential catalyst systems for the synthesis of this compound, based on data from related esterifications, is presented below:

Catalyst TypeSpecific Example(s)Key AdvantagesRelevant Research Findings
Homogeneous Acid Sulfuric Acid (H₂SO₄)High reaction ratesTraditional method, but with separation and environmental issues. masterorganicchemistry.commasterorganicchemistry.com
Solid Acid - Resin Amberlyst-15, Sulfonic acid cation exchange resinEasy separation, reusabilityEffective for cyclohexyl acetate and ortho-methylcyclohexyl acetate synthesis. acs.orgresearchgate.netgoogle.com
Solid Acid - Oxide Sulfated ZirconiaHigh acidity, thermal stabilityShows good activity in esterification reactions. acs.org
Solid Acid - Heteropolyacid H₀.₅Cs₂.₅PW₁₂O₄₀/SiO₂, Sulfonated organic heteropolyacid saltsStrong acidity, potential for high selectivityUsed for cyclohexyl acetate synthesis. researchgate.netchemicalbook.com
Bimetallic Cu₂Znₓ/Al₂O₃High activity and selectivityDemonstrated for the hydrogenation of cyclohexyl acetate. rsc.org
Enzymatic LipasesHigh selectivity, mild conditions, green processA promising area for fragrance ester synthesis.

The optimization of these catalytic systems will involve tuning parameters such as pore size, surface acidity, and active site distribution to maximize the yield and selectivity of this compound synthesis.

Exploration of Novel Reactivity and Derivatization Pathways

The reactivity of this compound is primarily centered around the ester functional group and the cyclohexyl ring. While hydrolysis and transesterification are well-understood reactions for esters, future research is expected to delve into more novel transformations and the synthesis of new derivatives with unique properties.

Functionalization of the Cyclohexyl Ring: The saturated carbocyclic core of this compound presents a target for C-H activation and functionalization. The development of selective catalysts for the introduction of new functional groups (e.g., hydroxyl, amino, or other alkyl groups) at specific positions on the cyclohexane (B81311) ring could lead to a diverse range of new molecules with potential applications in fragrance chemistry, pharmaceuticals, and materials science.

Controlled Hydrolysis and Transesterification: While the basic principles of ester hydrolysis and transesterification are known, developing highly selective and controlled methods for these reactions remains an area of interest. For instance, enzyme-catalyzed hydrolysis could be employed for the stereoselective synthesis of chiral 4-methylcyclohexanol, a valuable synthetic intermediate.

Polymerization and Copolymerization: The acetate group or a derivative thereof could potentially be used as a handle for polymerization reactions. For example, after conversion to a suitable monomer, such as an acrylate (B77674) or methacrylate (B99206) derivative, this compound could be incorporated into polymer chains, imparting specific properties like hydrophobicity or altered thermal characteristics.

Synthesis of Isotopically Labeled Analogues: The synthesis of isotopically labeled (e.g., with ¹³C or ²H) this compound can be a valuable tool for mechanistic studies of its formation, degradation, and interaction with biological systems.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the optimization of reaction conditions. For this compound, these computational tools offer several exciting research avenues:

Predictive Models for Odor and Flavor Profiles: The relationship between molecular structure and odor is complex and not fully understood. By training ML models on large datasets of fragrance molecules and their associated sensory data, it may become possible to predict the odor characteristics of novel derivatives of this compound. This could significantly accelerate the discovery of new fragrance ingredients.

Optimization of Synthesis Parameters: AI algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., temperature, pressure, catalyst loading, solvent) to identify the optimal conditions for the synthesis of this compound with maximum yield and purity. This can reduce the number of experiments required and lead to more efficient and cost-effective production processes.

De Novo Design of Novel Fragrance Molecules: Generative AI models can be trained to design entirely new molecules with desired properties. By specifying a target odor profile and other physicochemical parameters, these models could propose novel ester structures based on the (4-methylcyclohexyl)methyl scaffold for synthesis and evaluation.

The table below outlines potential applications of AI and ML in the context of this compound research:

Application AreaMachine Learning TechniquePotential Impact
Odor Prediction Quantitative Structure-Activity Relationship (QSAR), Deep Neural NetworksAccelerated discovery of new fragrance compounds.
Synthesis Optimization Bayesian Optimization, Reinforcement LearningMore efficient and sustainable manufacturing processes.
Novel Molecule Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Expansion of the chemical space for fragrance ingredients.
Reaction Outcome Prediction Classification and Regression ModelsAiding in the planning of synthetic routes and avoiding failed reactions.

Advanced Materials Science Applications and Supramolecular Assembly Research

The unique molecular structure of this compound, with its combination of a flexible, non-polar cyclohexyl ring and a polar ester group, makes it an interesting building block for the construction of advanced materials and supramolecular assemblies.

Liquid Crystals: The rigid, anisotropic shape of the trans-isomer of related cyclohexyl derivatives is a key feature for the formation of liquid crystalline phases. By modifying the structure of this compound, for example, by introducing mesogenic groups, it may be possible to design novel liquid crystal materials with specific phase behaviors and optical properties.

Polymer Additives: The compound and its derivatives could potentially be used as plasticizers or modifying agents in polymers. The bulky cyclohexyl group can influence the glass transition temperature and mechanical properties of the host polymer.

Supramolecular Gels: The ability of the ester group to participate in non-covalent interactions, such as hydrogen bonding (with appropriate partners) and dipole-dipole interactions, could be exploited to form supramolecular gels. These soft materials have potential applications in areas such as controlled release and sensing.

Host-Guest Chemistry: The cyclohexyl moiety can act as a guest molecule in various host systems, such as cyclodextrins or calixarenes. The study of these host-guest interactions can provide insights into molecular recognition processes and could be used to develop systems for the controlled release of the fragrance molecule.

The exploration of this compound in these advanced applications is still in its early stages, but the fundamental properties of the molecule suggest a rich field for future research at the interface of chemistry and materials science.

Q & A

Q. Can this compound serve as a chiral building block for pharmaceutical intermediates?

  • Methodological Answer : Explore asymmetric alkylation or cross-coupling reactions using the cyclohexyl group as a stereochemical control element. Characterize enantiomeric excess (ee) via chiral HPLC or polarimetry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.